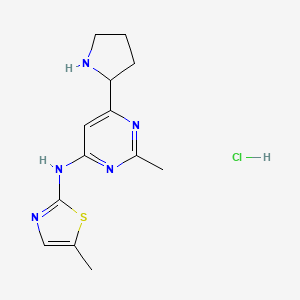
(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride
Descripción general
Descripción
(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride is a useful research compound. Its molecular formula is C13H18ClN5S and its molecular weight is 311.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride is a synthetic compound with a molecular formula of C13H18ClN5S and a molecular weight of 311.83 g/mol. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antibacterial applications. This article reviews its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a pyrrolidine moiety and thiazole group, which are known to enhance biological activity through various mechanisms. The IUPAC name is 5-methyl-N-(2-methyl-6-pyrrolidin-2-ylpyrimidin-4-yl)-1,3-thiazol-2-amine; hydrochloride.
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN5S |
| Molecular Weight | 311.83 g/mol |
| CAS Number | 1361116-58-6 |
| Purity | ≥95% |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in anti-inflammatory and antibacterial applications.
Anti-inflammatory Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds with similar structural features have shown potent inhibition of cyclooxygenase (COX) enzymes:
- In vitro COX-2 Inhibition : Compounds structurally related to this compound demonstrated IC50 values around 0.04 μmol, comparable to the standard drug celecoxib .
Case Study : A study evaluated the efficacy of several pyrimidine derivatives in carrageenan-induced paw edema models in rats, yielding effective doses (ED50) for these compounds ranging from 8.23 to 11.60 μM, demonstrating their potential as anti-inflammatory agents .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Nitrogen heterocycles similar to this compound have shown promising results against various bacterial strains.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.125 |
| Escherichia coli | 12.5 |
These values indicate that the compound may serve as a lead for developing new antibacterial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the pyrimidine and thiazole rings have been shown to significantly affect the potency of anti-inflammatory and antibacterial activities.
Key Findings:
- Electron-donating groups : The presence of electron-releasing substituents on the pyrimidine ring enhances anti-inflammatory activity.
- Thiazole modifications : Alterations in the thiazole structure can impact the binding affinity to target enzymes or receptors.
Propiedades
IUPAC Name |
5-methyl-N-(2-methyl-6-pyrrolidin-2-ylpyrimidin-4-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S.ClH/c1-8-7-15-13(19-8)18-12-6-11(16-9(2)17-12)10-4-3-5-14-10;/h6-7,10,14H,3-5H2,1-2H3,(H,15,16,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVFEYJDCUNOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC2=NC(=NC(=C2)C3CCCN3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















